

Gram-Scale Synthesis of (-)-Bipinnatin J: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bipinnatin*

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This document provides detailed application notes and protocols for the gram-scale total synthesis of (-)-**Bipinnatin** J, a furanocembranoid marine diterpenoid. The synthesis follows the convergent 10-step route developed by Rodriguez, Pokle, Barnes, and Baran, which is notable for its efficiency and scalability.^{[1][2][3]} Additionally, this document outlines the putative biological mechanism of action for this class of compounds, drawing on research into the closely related molecule, lophotoxin.

Overview of the Synthetic Strategy

The total synthesis of (-)-**Bipinnatin** J is achieved through a convergent approach, joining two key fragments: a trisubstituted furan (Fragment A) and a functionalized butenolide (Fragment B).^[4] Key transformations include a Ni-electrocatalytic decarboxylative cross-coupling, a halogen dance-Zweifel olefination, a Ni-mediated 1,6-conjugate addition, an asymmetric proton transfer, and a final Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the 14-membered ring.^{[1][2][4]} This route has been successfully executed on a gram scale, yielding over 600 mg of the target molecule in a single pass.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the 10-step synthesis of (-)-**Bipinnatin** J, starting from commercially available materials.

Step	Intermediate	Starting Material	Product Mass	Molar Yield (%)
1	Furyl Oxazoline 9	5-Bromofurfural	>50 g	71
2	Alkenyl Furan 12	Furyl Oxazoline 9	>40 g	74
3	Methylated Furan S2	Alkenyl Furan 12	41.5 g	98
4	Fragment A (Alkenyl Bromide 13)	Methylated Furan S2	32.1 g	81
5	Bromobutenolide 17	(R)-TBS-glycidol 14	>50 g	55
6	C3-Alkylated Butenolide 18	Bromobutenolide 17	1.05 g	45
7	Fragment B (Methylidene Butenolide 21)	C3-Alkylated Butenolide 18	0.98 g	94
8	β,γ -Unsaturated Butenolide 22	Fragment A & Fragment B	1.15 g	70
9	Aldehyde 25	β,γ -Unsaturated Butenolide 22	0.73 g	65
10	(-)-Bipinnatin J (1)	Aldehyde 25	>600 mg	47 (over 2 steps)
Overall	(-)-Bipinnatin J (1)	5-Bromofurfural & (R)-TBS-glycidol	>600 mg	3.2

Table reflects data from a single, gram-scale pass.^[2]

Experimental Protocols

The following are detailed methodologies for the key steps in the gram-scale synthesis of (-)-Bipinnatin J.

Protocol 1: Synthesis of Fragment A (Alkenyl Bromide 13)

This four-step sequence constructs the trisubstituted furan fragment.

- **Step 1: Furyl Oxazoline (9) Formation:** In a round-bottom flask, 5-bromofurfural is condensed with the appropriate amino alcohol to produce the furyl oxazoline 9 on a multi-decagram scale.^[5]
- **Step 2: Halogen Dance-Zweifel Olefination:** The furyl oxazoline 9 undergoes a directed deprotonation at the C3 position. This initiates a "halogen dance," where the lithium migrates to the more stable C5 position, followed by a lithium-halogen exchange. The resulting organolithium species is trapped with an alkenyl boronic ester. Subsequent treatment with N-bromosuccinimide (NBS) triggers a Zweifel olefination with complete inversion of configuration, yielding the (Z)-alkenyl furan 12. This reaction has been performed to produce over 40 grams of product.^[2]
- **Step 3: Methylation:** The bromine at the C3 position of the furan is exchanged with lithium using n-butyllithium. The resulting lithiated species is then quenched with methyl iodide to afford the methylated furan S2.
- **Step 4: Bromo-desilylation:** The trimethylsilyl (TMS) group is replaced with bromine by treating S2 with NBS to yield the final Fragment A, alkenyl bromide 13.

Protocol 2: Synthesis of Fragment B (Methylidene Butenolide 21)

This three-step sequence constructs the reactive butenolide fragment.

- **Step 5: Bromobutenolide (17) Formation:** Starting from (R)-TBS-glycidol 14, a Jacobsen-developed methodology is employed. Treatment with an ynamine in the presence of a Lewis acid, followed by in-situ reaction with NBS, generates a gem-dibromo-γ-lactone, which is

then eliminated to produce bromobutenolide 17. This process is scalable to over 50 grams.
[2]

- Step 6: Ni-Electrocatalytic Decarboxylative Cross-Coupling: An unsaturated acid is coupled with bromobutenolide 17 via a Ni-electrocatalytic decarboxylative cross-coupling reaction to form the C3-alkylated butenolide 18. This reaction can be conducted on a >10 gram scale in a simple reaction vessel open to the air.[2]
- Step 7: Elimination: The tert-Butyldimethylsilyl (TBS) protecting group is cleanly eliminated by treatment with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the γ -methylidene butenolide 21 (Fragment B) in nearly quantitative yield.[2]

Protocol 3: Fragment Coupling and Macrocyclization

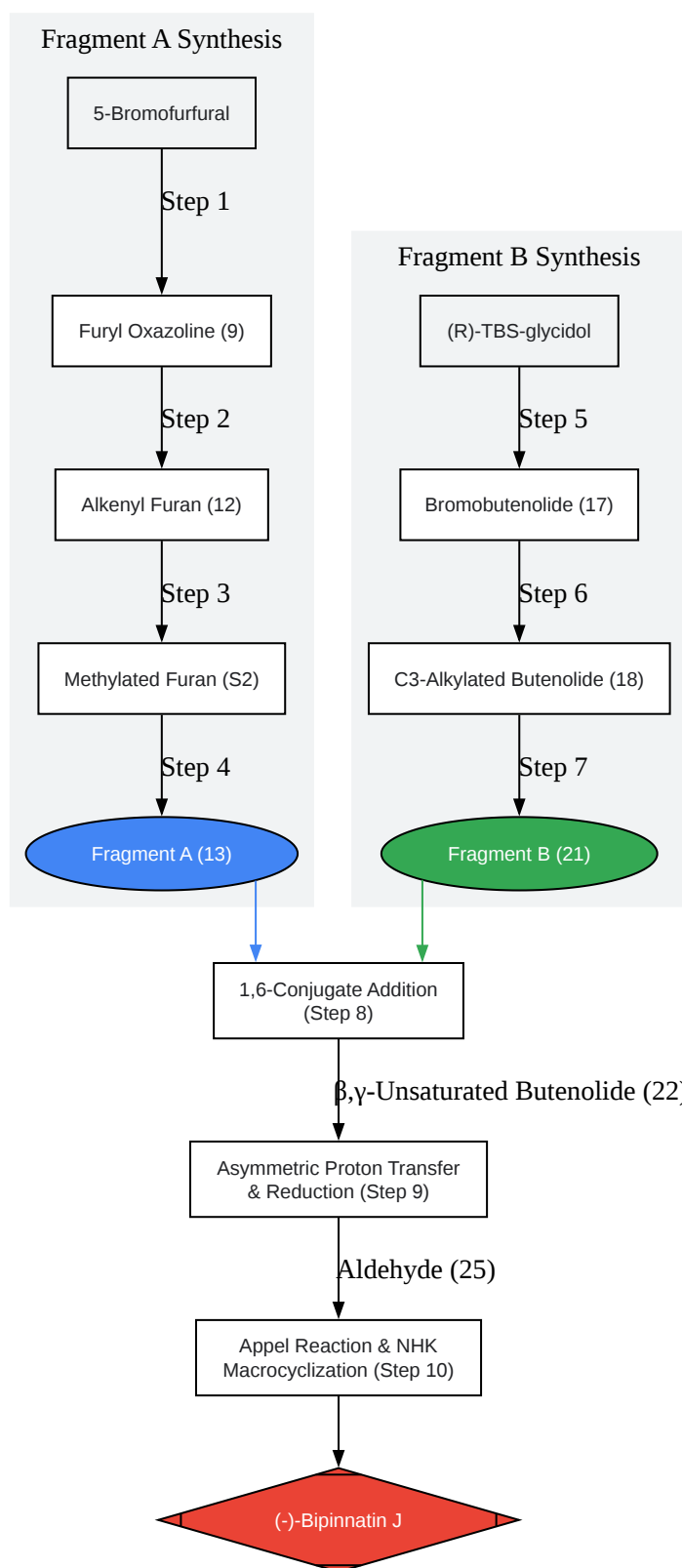
The final three steps unite the fragments and close the macrocycle.

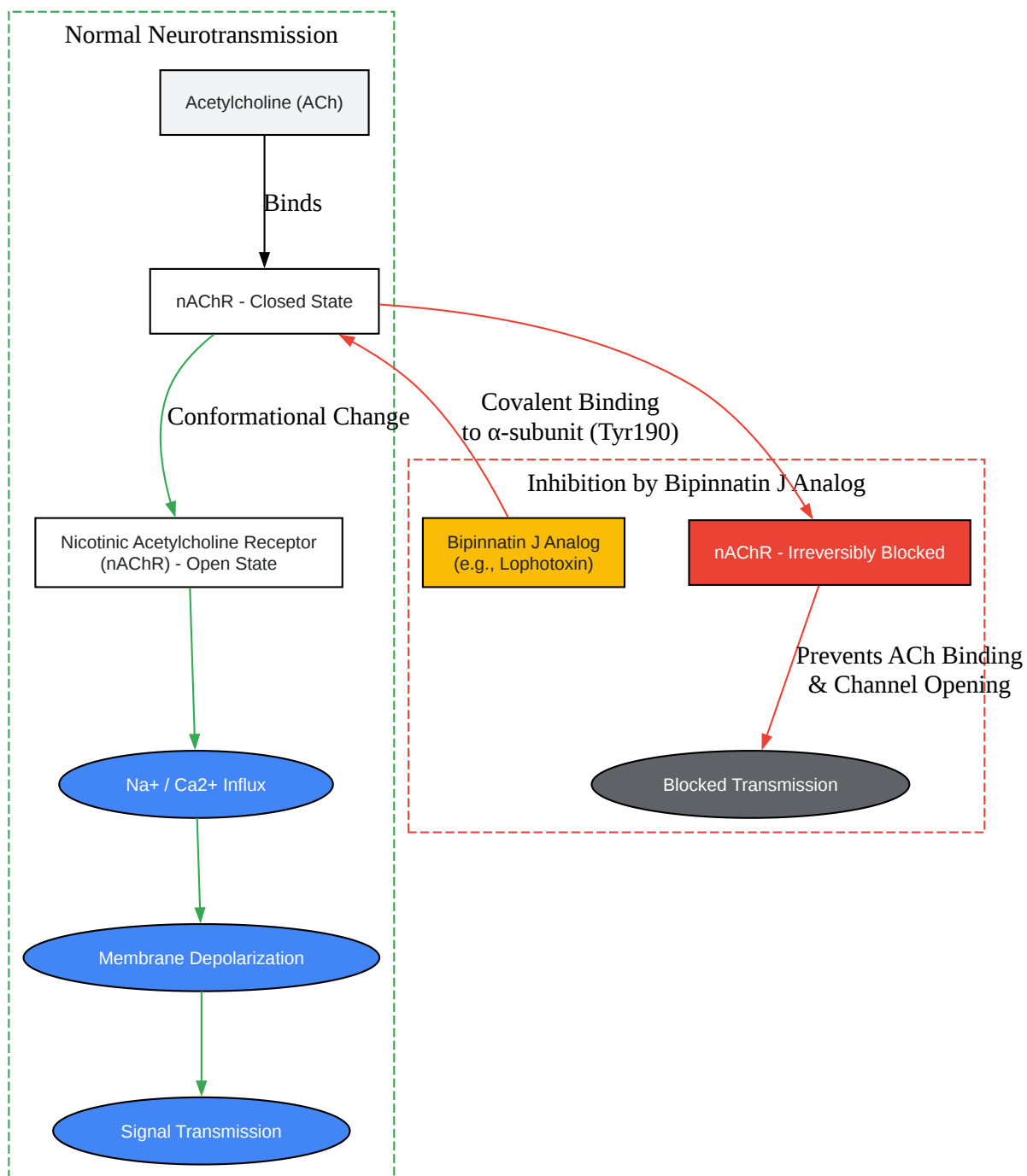
- Step 8: 1,6-Conjugate Addition: Fragments A (13) and B (21) are coupled via a Ni-catalyzed 1,6-conjugate addition. Optimized conditions are crucial to selectively form the desired β,γ -unsaturated isomer 22 over the thermodynamically more stable α,β -unsaturated product.
- Step 9: Asymmetric Proton Transfer and Reduction: The β,γ -unsaturated butenolide 22 is subjected to an asymmetric 1,3-proton transfer using a chiral catalyst, which sets the key stereocenter at C10. The resulting α,β -unsaturated butenolide is then reduced to the corresponding aldehyde 25.
- Step 10: Appel Reaction and Nozaki-Hiyama-Kishi (NHK) Macrocyclization: The primary alcohol in 25 is converted to an allylic bromide via an Appel reaction. The final 14-membered ring of (-)-**Bipinnatin J** (1) is then formed through a highly diastereoselective intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization. This final two-step sequence has been shown to produce over 600 mg of (-)-**Bipinnatin J** in a single pass.[2]

Visualizations

Synthetic Workflow

The following diagram illustrates the convergent synthetic route to (-)-**Bipinnatin J**.





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